molecular formula C14H22ClN3O B1371218 3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride CAS No. 1172301-09-5

3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride

Cat. No.: B1371218
CAS No.: 1172301-09-5
M. Wt: 283.8 g/mol
InChI Key: GZWYNNBQYTXGQC-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride is a synthetic organic compound with a molecular weight of 2838 g/mol It is characterized by the presence of an amino group, a piperazine ring substituted with a 3-methylphenyl group, and a propanone moiety

Scientific Research Applications

3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Substitution with 3-Methylphenyl Group: The piperazine ring is then substituted with a 3-methylphenyl group. This can be done using a nucleophilic aromatic substitution reaction where the piperazine reacts with a 3-methylphenyl halide.

    Addition of the Propanone Moiety: The final step involves the addition of the propanone moiety. This can be achieved through a Mannich reaction, where the substituted piperazine reacts with formaldehyde and a primary amine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives or imines.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The amino group and propanone moiety may also play roles in its biological activity by participating in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylphenyl)piperazine: Lacks the propanone moiety, making it less versatile in certain reactions.

    3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one: Similar structure but without the methyl group on the phenyl ring, which can affect its reactivity and interactions.

    4-(3-Methylphenyl)piperazine-1-carboxamide: Contains a carboxamide group instead of the propanone moiety, leading to different chemical properties and applications.

Uniqueness

3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance of stability and reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c1-12-3-2-4-13(11-12)16-7-9-17(10-8-16)14(18)5-6-15;/h2-4,11H,5-10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWYNNBQYTXGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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